1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a tert-butyl group, a fluorophenyl group, and a tetrazole ring
Preparation Methods
The synthesis of 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring and the introduction of the fluorophenyl group. The tert-butyl group is then added through a series of reactions that may include alkylation and urea formation. Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar compounds include other urea derivatives and tetrazole-containing molecules. Compared to these, 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to its combination of a tert-butyl group, a fluorophenyl group, and a tetrazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBPIIZYDNQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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